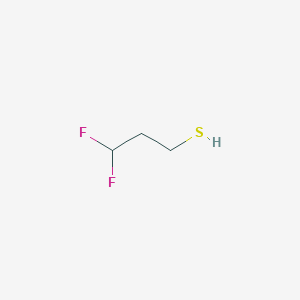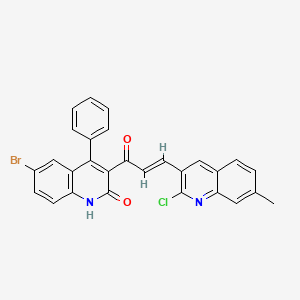![molecular formula C26H35N3O4S2 B2489040 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006303-82-7](/img/structure/B2489040.png)
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- The compound under consideration is related to a group of benzamide derivatives, which have been studied for various properties including fluorescence, anticancer activity, and antifungal properties. Although the exact compound isn't directly studied, related compounds provide insights into its potential characteristics and applications.
Synthesis Analysis
- The synthesis of related benzamide derivatives often involves reactions with various aldehydes and acids. For instance, Saeed et al. (2013) describe synthesizing similar compounds by heterocyclization of corresponding thioureas (Saeed & Rafique, 2013).
Molecular Structure Analysis
- The molecular structures of similar benzamide derivatives have been characterized using techniques like X-ray diffraction analysis, as seen in the work of Köysal et al. (2015), who analyzed the geometry of related compounds (Köysal et al., 2015).
Chemical Reactions and Properties
- Benzamide derivatives can participate in various chemical reactions, forming complexes with different properties. For example, Gomathi Vellaiswamy & S. Ramaswamy (2017) synthesized Co(II) complexes of similar benzamides, indicating potential for complex formation and interaction with metals (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
- The physical properties of these compounds, such as fluorescence, have been a subject of study. Gomathi Vellaiswamy & S. Ramaswamy (2017) also explored the fluorescence properties of Co(II) complexes of similar benzamides (Vellaiswamy & Ramaswamy, 2017).
Chemical Properties Analysis
- Benzamide derivatives exhibit a range of chemical properties, including potential antifungal and antibacterial activities. Narayana et al. (2004) synthesized benzamides and evaluated them for antifungal activity, demonstrating the chemical versatility of such compounds (Narayana et al., 2004).
Scientific Research Applications
Synthesis and Chemical Properties
- A series of novel benzamides, including variants similar to the specified compound, have been synthesized and characterized, showcasing the versatility of these compounds in chemical synthesis. For instance, Saeed and Rafique (2013) developed a range of N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting efficient synthesis methods for such compounds (Saeed & Rafique, 2013).
- Another study by Saeed (2009) demonstrated the microwave-promoted synthesis of similar benzamides, emphasizing a cleaner, more efficient method of producing these compounds (Saeed, 2009).
Biological Activities and Applications
- Benzamides, particularly those with a thiazole structure, have been studied for their biological activities. For example, a study by Saeed et al. (2008) investigated the antifungal activity of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, finding some compounds exhibiting low to moderate activity, indicating potential applications in antifungal treatments (Saeed et al., 2008).
- A study by Narayana et al. (2004) synthesized benzamides with a focus on antifungal properties, further emphasizing the potential use of such compounds in addressing fungal infections (Narayana et al., 2004).
- Chawla (2016) explored thiazole derivatives for their antimicrobial activity, again highlighting the potential of these compounds in medical applications, particularly in combating microbial infections (Chawla, 2016).
Advanced Synthesis Techniques and Applications
- Research by Saini et al. (2019) demonstrated an environmentally benign, metal-free synthesis method for highly functionalized benzothiazolylidene benzamide, which could have implications for more sustainable production of these compounds (Saini et al., 2019).
- Bikobo et al. (2017) synthesized a series of thiazole derivatives for antimicrobial testing, suggesting the importance of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S2/c1-6-33-16-15-29-23-9-7-8-10-24(23)34-26(29)27-25(30)21-11-13-22(14-12-21)35(31,32)28(17-19(2)3)18-20(4)5/h7-14,19-20H,6,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYZYHDIWKPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)
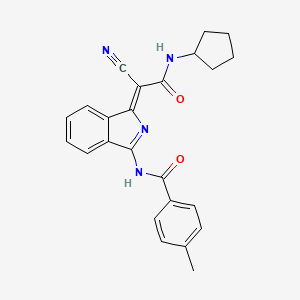
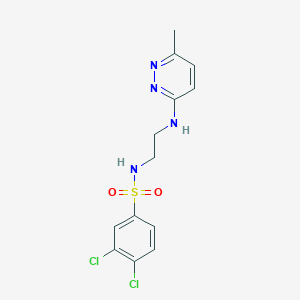

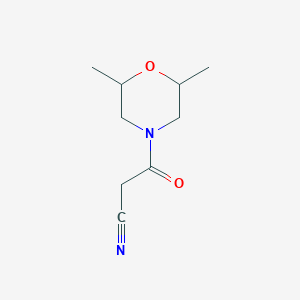
![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
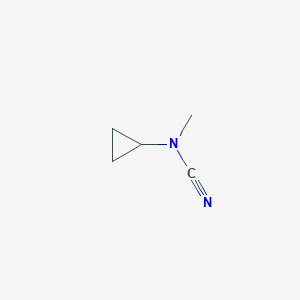
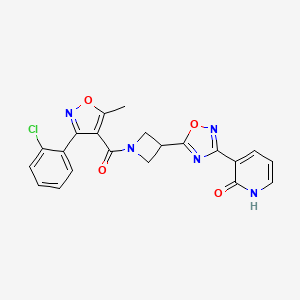
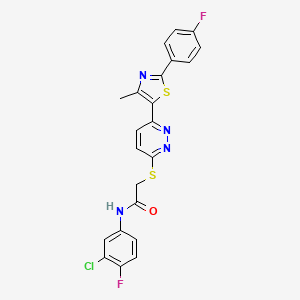
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
